1-(2-(1-methyl-1H-indol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 1226446-47-4
Cat. No.: VC5751287
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226446-47-4 |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 |
| IUPAC Name | 1-[2-(1-methylindol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C20H22N4O2S/c1-23-13-15(16-4-2-3-5-17(16)23)12-18(25)24-9-6-14(7-10-24)19(26)22-20-21-8-11-27-20/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,22,26) |
| Standard InChI Key | YKWAYFKVQAAFTJ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)NC4=NC=CS4 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Name and Molecular Formula
The compound’s systematic IUPAC name is 1-[2-(1-methyl-1H-indol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide . Its molecular formula is C₂₀H₂₂N₄O₂S, with a molecular weight of 382.5 g/mol .
Structural Features
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Piperidine core: A six-membered saturated ring with a carboxamide group at position 4.
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Indole moiety: A 1-methylindole group linked via an acetyl bridge to the piperidine nitrogen.
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Thiazole substituent: A 1,3-thiazol-2-yl group attached to the carboxamide .
Table 1: Key Structural Descriptors
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a peptide coupling strategy, as inferred from analogous thiazolyl-indole carboxamide syntheses :
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Intermediate preparation:
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Purification:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | EDC, DMAP, CH₂Cl₂, 0°C→RT | 76–85% |
| Coupling | Piperidine-thiazole derivative, RT, 24h | 70% |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in dimethyl sulfoxide (DMSO; ≥10 mM), sparingly soluble in aqueous buffers .
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logP: Predicted 2.8 (Moderate lipophilicity, suitable for blood-brain barrier penetration) .
Spectroscopic Data
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¹H NMR: Key signals include:
| Target | Predicted IC₅₀ (µM) | Rationale |
|---|---|---|
| EGFR Kinase | 0.5–2.0 | Structural homology to erlotinib |
| Tubulin Polymerization | 3.0–5.0 | Indole-tubulin binding motifs |
Mechanism of Action Hypotheses
Enzyme Inhibition
The carboxamide group may chelate catalytic metal ions in metalloproteases or kinases, while the thiazole’s electron-deficient ring could engage in π-π stacking with aromatic residues .
Receptor Modulation
Piperidine derivatives frequently target G-protein-coupled receptors (GPCRs) . The compound’s lipophilicity suggests potential CNS activity, possibly as a serotonin receptor modulator .
Applications and Future Directions
Research Use
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